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Compound of Interest

Compound Name: Thiophene-2-carboxylate

Cat. No.: B1233283 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

Fiesselmann condensation, a powerful method for the synthesis of substituted thiophenes. This

reaction is particularly valuable in medicinal chemistry and drug development for the

construction of thiophene-containing scaffolds, which are present in numerous biologically

active compounds.

The Fiesselmann thiophene synthesis, developed by Hans Fiesselmann in the 1950s, is a

versatile name reaction in organic chemistry for the generation of 3-hydroxy-2-

thiophenecarboxylic acid derivatives.[1] The reaction involves the condensation of α,β-

acetylenic esters with thioglycolic acid and its derivatives in the presence of a base.[1]

A significant advancement in this methodology involves the use of ynone trifluoroborate salts

as substrates, which undergo a base-promoted condensation with alkylthiols to produce

thiophene boronates with complete regiocontrol and in high yields.[2][3][4] This variation offers

the advantage of introducing a boronate group, which can be further functionalized, making it a

highly attractive method for creating diverse thiophene libraries for drug discovery programs.

Applications in Drug Development
The thiophene moiety is a common feature in many pharmaceuticals due to its ability to act as

a bioisostere for a phenyl group and its versatile chemical reactivity. The Fiesselmann
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condensation has been employed in the synthesis of various compounds with potential

therapeutic applications, including:

p38 Kinase Inhibitors: This reaction has been utilized to synthesize precursors for p38 kinase

inhibitors, which are targets for inflammatory diseases.[1]

Tyrosine Kinase Inhibitors: A variation of the Fiesselmann synthesis has been used to create

tyrosine kinase inhibitors, a class of drugs often used in cancer therapy.[1]

Potential Antiallergy, Antileishmanial, and Antifungal Agents: The versatility of the

Fiesselmann synthesis has led to the production of a range of thiophene derivatives with

potential applications as antiallergy, antileishmanial, and antifungal agents.[1]

Quantitative Data Summary
The following tables summarize the quantitative data from a study on the Fiesselmann

condensation of ynone trifluoroborate salts with various thiols.

Table 1: Optimization of Reaction Conditions[2]

Entry Thiol (equiv) Base (equiv) Additive Yield (%)

1 1.0 Cs₂CO₃ (1) MgSO₄ 50ᵃ

2 1.1 Cs₂CO₃ (2) MgSO₄ 50

3 1.1 K₂CO₃ (2) MgSO₄ 40

4 1.1 K₂CO₃ (2) none 75

ᵃ Conversion estimated by ¹⁹F NMR spectroscopy.

Table 2: Substrate Scope of Ynone Trifluoroborate Salts[2]
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Ynone Substrate Product Yield (%)

Phenyl-substituted Thiophene-2-carboxylate 85

4-Fluorophenyl-substituted
4-Fluorophenyl-thiophene-2-

carboxylate
82

2-Thienyl-substituted
2-(Thiophen-2-yl)-thiophene-2-

carboxylate
90

Cyclohexyl-substituted
Cyclohexyl-thiophene-2-

carboxylate
65ᵇ

ᵇ Reaction required overnight stirring to reach completion.

Table 3: Scope of Thiols in the Fiesselmann Condensation[2]

Thiol Base/Solvent Product Yield (%)

Methyl thioglycolate K₂CO₃/MeCN
Thiophene-2-

carboxylate
75

Thioglycolamide t-BuOK/t-BuOH
Thiophene-2-

carboxamide
70

2-(Pyridin-2-

yl)methanethiol
t-BuOK/t-BuOH

2-(Pyridin-2-

ylmethyl)thiophene
68

(Thiazol-2-

yl)methanethiol
t-BuOK/t-BuOH

2-((Thiazol-2-

yl)methyl)thiophene
65

Experimental Protocols
General Procedure for the Fiesselmann Condensation of
Ynone Trifluoroborate Salts with Methyl Thioglycolate[2]
Materials:

Ynone trifluoroborate salt (1.0 equiv)
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Methyl thioglycolate (1.1 equiv)

Potassium carbonate (K₂CO₃) (2.0 equiv)

Anhydrous acetonitrile (MeCN)

Procedure:

To a solution of the ynone trifluoroborate salt in anhydrous acetonitrile (0.3 M), add methyl

thioglycolate at room temperature under an inert atmosphere.

Add potassium carbonate to the mixture.

Stir the reaction mixture at room temperature for 2 hours or until the reaction is complete as

monitored by TLC or NMR.

Upon completion, quench the reaction with water and extract the product with a suitable

organic solvent (e.g., ethyl acetate).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired

thiophene-2-carboxylate.

Protocol for the Fiesselmann Condensation with
Thioglycolamide[2]
Materials:

Ynone trifluoroborate salt (1.0 equiv)

Thioglycolamide (1.1 equiv)

Potassium tert-butoxide (t-BuOK) (2.0 equiv)

Anhydrous tert-butanol (t-BuOH)
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Procedure:

To a solution of the ynone trifluoroborate salt in anhydrous tert-butanol (0.3 M), add

thioglycolamide at room temperature under an inert atmosphere.

Add potassium tert-butoxide to the mixture.

Stir the reaction mixture at room temperature for 2-4 hours.

Monitor the reaction progress by TLC or NMR.

Once the reaction is complete, carefully quench with a saturated aqueous solution of

ammonium chloride.

Extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter,

and evaporate the solvent.

Purify the residue by flash column chromatography to yield the pure thiophene-2-

carboxamide.
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Caption: Mechanism of the Fiesselmann Condensation.

Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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